molecular formula C3H8N2 B3053662 2-Aziridinemethanamine CAS No. 55099-23-5

2-Aziridinemethanamine

Cat. No.: B3053662
CAS No.: 55099-23-5
M. Wt: 72.11 g/mol
InChI Key: AEXCVBXGIHNPIK-UHFFFAOYSA-N
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Description

2-Aziridinemethanamine is a three-membered heterocyclic compound containing a nitrogen atom in the ring. It is a colorless liquid with a strong ammonia-like odor. Due to its high reactivity, it is commonly used as a building block in the synthesis of various organic compounds.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Aziridinemethanamine can be synthesized through several methods. One common method involves the cyclization of haloamines and amino alcohols. In this process, an amine functional group displaces the adjacent halide in an intramolecular nucleophilic substitution reaction to generate the aziridine ring . Another method involves nitrene addition to alkenes, where nitrenes are generated in situ from organic azides or other precursors .

Industrial Production Methods: Industrial production of aziridines, including this compound, often involves the dehydration of aminoethanol. The Nippon Shokubai process uses an oxide catalyst and high temperatures to effect the dehydration, while the Wenker synthesis converts aminoethanol to the sulfate ester, which undergoes base-induced sulfate elimination .

Chemical Reactions Analysis

Types of Reactions: 2-Aziridinemethanamine undergoes various chemical reactions, including nucleophilic ring-opening reactions, oxidation, and substitution reactions. The ring strain in the aziridine ring makes it highly reactive towards nucleophiles .

Common Reagents and Conditions: Nucleophilic ring-opening reactions of this compound can be catalyzed by Lewis acids or proceed under basic conditions. Common nucleophiles include alcohols, thiols, and anilines . Oxidation reactions can be carried out using strong oxidizing agents, while substitution reactions often involve halogenating agents .

Major Products Formed: The major products formed from the nucleophilic ring-opening reactions of this compound include various amines and amino alcohols. Oxidation reactions can yield aziridine N-oxides, while substitution reactions can produce halogenated aziridines .

Scientific Research Applications

2-Aziridinemethanamine has a wide range of applications in scientific research. In chemistry, it is used as a versatile building block for the synthesis of complex molecules, including pharmaceuticals and agrochemicals . In biology and medicine, aziridine derivatives are studied for their potential as anticancer agents due to their ability to alkylate DNA . Additionally, this compound is used in the development of new materials, such as polymers and coatings .

Comparison with Similar Compounds

2-Aziridinemethanamine is similar to other aziridines, such as aziridine (ethylene imine) and aziridine-2-carboxylic acid. it is unique due to its specific structure and reactivity. Aziridine itself is a simpler compound with a similar three-membered ring structure, while aziridine-2-carboxylic acid contains an additional carboxyl group, making it more versatile in chemical reactions .

List of Similar Compounds:
  • Aziridine (ethylene imine)
  • Aziridine-2-carboxylic acid
  • 2H-Azirines
  • Methyleneaziridines

Properties

IUPAC Name

aziridin-2-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2/c4-1-3-2-5-3/h3,5H,1-2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEXCVBXGIHNPIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90970465
Record name 1-(Aziridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90970465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

72.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55099-23-5
Record name 2-Aziridinemethanamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055099235
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Aziridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90970465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name aziridin-2-ylmethanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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